![molecular formula C17H14ClNO3 B2718128 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid CAS No. 892255-06-0](/img/structure/B2718128.png)
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid
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Overview
Description
“1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” is a chemical compound with the molecular formula C17H14ClNO3 . It’s a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” includes an indole ring, a carboxylic acid group, and a 2-chlorophenoxyethyl group . The compound has a total of 52 bonds, including 25 non-H bonds, 8 multiple bonds, 15 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis
The molecular weight of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” is 315.75 . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally or could be found in specialized chemical databases.Scientific Research Applications
- Cyhalofop-butyl (CyB), the active ingredient in this compound, is an aryloxyphenoxypropionate herbicide. It was listed in 1992 due to its excellent herbicidal properties and low toxicity. CyB selectively targets post-emergence weeds, particularly Echinochloa species . The ®-isomer of CyB is the most effective form .
Herbicide and Weed Control
Safety and Hazards
The safety and hazards associated with “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” are not available from the current information. It’s important to handle all chemical compounds with appropriate safety precautions, and the specific safety data for this compound should be available from the manufacturer or supplier .
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-6-2-4-8-16(14)22-10-9-19-11-13(17(20)21)12-5-1-3-7-15(12)19/h1-8,11H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJOKCMLJJDHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24814897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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